4-Aminobenzohydrazide

Vue d'ensemble

Description

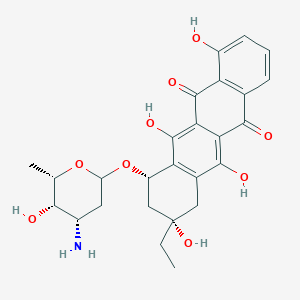

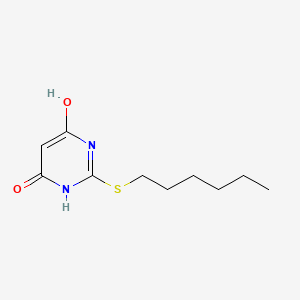

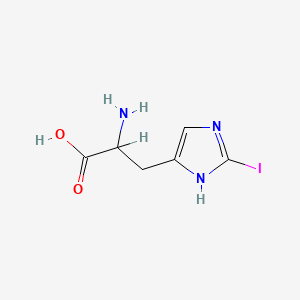

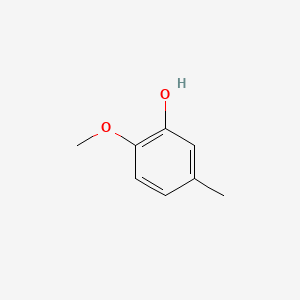

p-Aminobenzohydrazide: , également connu sous le nom de 4-aminobenzohydrazide, est un composé organique de formule moléculaire C₇H₉N₃O. C'est un dérivé de l'acide benzoïque et contient à la fois un groupe amino et un groupe hydrazide. Ce composé est connu pour son rôle d'inhibiteur irréversible de la myeloperoxydase, une enzyme impliquée dans la réponse immunitaire de l'organisme .

Applications De Recherche Scientifique

Chemistry:

- p-Aminobenzohydrazide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology:

- It serves as an inhibitor of myeloperoxidase, making it useful in studies related to inflammation and immune response .

Medicine:

- Research has shown its potential in reducing infarct volume and neurological deficits in models of cerebral ischemia .

Industry:

Mécanisme D'action

Target of Action

The primary target of 4-Aminobenzohydrazide is myeloperoxidase (MPO) . MPO is the most abundant protein in neutrophils and plays a central role in microbial killing and inflammatory tissue damage .

Mode of Action

This compound acts as an irreversible inhibitor of myeloperoxidase . It interacts with MPO and inhibits its activity, reducing the production of hypochlorous acid (HOCl), a potent oxidant produced by MPO .

Biochemical Pathways

The inhibition of MPO by this compound affects the production of hypochlorous acid . This disruption can impact various biochemical pathways, particularly those involved in microbial killing and inflammatory responses .

Pharmacokinetics

Its solubility in various solvents like DMF and DMSO suggests that it may have good bioavailability .

Result of Action

The inhibition of MPO by this compound leads to a reduction in the production of hypochlorous acid . This can result in decreased microbial killing and inflammatory tissue damage, given the role of MPO and HOCl in these processes .

Analyse Biochimique

. .

Biochemical Properties

4-Aminobenzohydrazide is known to be an irreversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the immune response . It interacts with MPO to reduce the production of hypochlorous acid, a potent antimicrobial agent .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of MPO. By reducing the production of hypochlorous acid, this compound can influence cell function, particularly in neutrophils, the type of white blood cells where MPO is most abundant .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MPO and inhibiting its enzymatic activity . This prevents the conversion of hydrogen peroxide to hypochlorous acid, thereby modulating the cellular oxidative stress response .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to reduce infarct volume and the severity of neurological deficits in a mouse model of cerebral ischemia .

Metabolic Pathways

Given its role as an MPO inhibitor, it likely interacts with pathways involving the immune response and oxidative stress .

Subcellular Localization

Given its role as an MPO inhibitor, it is likely to be found in locations where MPO is present, such as the azurophilic granules of neutrophils .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Réduction des composés nitro: Une méthode courante de synthèse du p-aminobenzohydrazide implique la réduction de l'acide p-nitrobenzoïque en acide p-aminobenzoïque, suivie de la réaction avec l'hydrate d'hydrazine pour former le p-aminobenzohydrazide.

Réactions de condensation: Une autre méthode implique la condensation de l'acide p-aminobenzoïque avec l'hydrazine en milieu acide.

Méthodes de production industrielle: La production industrielle du p-aminobenzohydrazide suit généralement les mêmes voies de synthèse, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions:

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution: Les conditions impliquent souvent l'utilisation d'acides ou de bases forts pour faciliter les réactions de substitution.

Principaux produits:

Oxydation: Formation d'azides et d'autres dérivés oxydés.

Réduction: Formation de dérivés de l'hydrazine.

Substitution: Divers benzohydrazides substitués.

Applications de la recherche scientifique

Chimie:

- Le p-aminobenzohydrazide est utilisé comme brique élémentaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques .

Biologie:

- Il sert d'inhibiteur de la myeloperoxydase, ce qui le rend utile dans les études liées à l'inflammation et à la réponse immunitaire .

Médecine:

- La recherche a montré son potentiel dans la réduction du volume de l'infarctus et des déficits neurologiques dans les modèles d'ischémie cérébrale .

Industrie:

- Le p-aminobenzohydrazide est utilisé dans la production de polymères résistants aux températures élevées et d'autres matériaux de pointe .

Mécanisme d'action

Le p-aminobenzohydrazide exerce ses effets principalement en inhibant l'enzyme myeloperoxydase. Cette enzyme est impliquée dans la production d'espèces réactives de l'oxygène lors de la réponse immunitaire. En inhibant la myeloperoxydase, le p-aminobenzohydrazide réduit la production de ces espèces réactives, modulant ainsi l'inflammation et le stress oxydatif .

Comparaison Avec Des Composés Similaires

Composés similaires:

Benzocaïne: Un anesthésique local ayant une structure similaire de 4-aminobenzoate.

Procaïne: Un autre anesthésique local ayant des caractéristiques structurales similaires.

Tétracaïne: Un anesthésique local puissant utilisé en ophtalmologie.

Unicité:

- Contrairement à la benzocaïne et à la procaïne, qui sont principalement utilisées pour leurs propriétés anesthésiques, le p-aminobenzohydrazide est unique dans son rôle d'inhibiteur de la myeloperoxydase. Cela le rend particulièrement précieux dans la recherche liée à l'inflammation et au stress oxydatif .

Propriétés

IUPAC Name |

4-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201720 | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-17-7 | |

| Record name | 4-Aminobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []

A: this compound serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]

A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by this compound, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []

A: Studies demonstrate that modifying this compound with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []

A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.

A: Yes, researchers have successfully employed this compound for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]

A: Studies on white cabbage peroxidase reveal that this compound acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.

A: Research suggests that thiourea derivatives synthesized from this compound hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []

A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of this compound-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.